Cas no 625470-50-0 ((3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanamine)

(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)methanamine is a heterocyclic amine derivative featuring a benzoxazine core, which imparts unique reactivity and structural versatility. This compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis due to its fused bicyclic framework and primary amine functionality. The electron-rich benzoxazine moiety enhances its utility in nucleophilic substitution and condensation reactions, while the amine group allows for further derivatization. Its stability under standard conditions and compatibility with diverse reaction conditions make it suitable for scalable applications. Researchers favor this building block for designing bioactive molecules, particularly in CNS-targeted drug discovery, owing to its favorable physicochemical properties and potential for modulating pharmacokinetic profiles.
(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanamine structure
625470-50-0 structure
商品名:(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanamine
CAS番号:625470-50-0
MF:C9H12N2O
メガワット:164.20438
MDL:MFCD11975955
CID:837986
PubChem ID:58710608

(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanamine 化学的及び物理的性質

名前と識別子

    • C-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine
    • N-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine
    • (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanamine
    • SCHEMBL3462757
    • SB37990
    • 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanamine
    • 625470-50-0
    • DB-264599
    • CS-0454424
    • EN300-2998401
    • (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine
    • 3,4-dihydro-2H-1,4-benzoxazine-6-ylmethylamine
    • 1-(3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)METHANAMINE
    • AWMFWEPHGJKMBR-UHFFFAOYSA-N
    • MDL: MFCD11975955
    • インチ: InChI=1S/C9H12N2O/c10-6-7-1-2-9-8(5-7)11-3-4-12-9/h1-2,5,11H,3-4,6,10H2
    • InChIKey: AWMFWEPHGJKMBR-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=C(C=C1CN)NCCO2

計算された属性

  • せいみつぶんしりょう: 164.094963011g/mol
  • どういたいしつりょう: 164.094963011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 152
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 47.3Ų

(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM153297-1g
C-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine
625470-50-0 95%
1g
$*** 2023-05-30
eNovation Chemicals LLC
Y1005607-100mg
C-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine
625470-50-0 95%
100mg
$215 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
53R0164-5g
C-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine
625470-50-0 96%
5g
11787.79CNY 2021-05-08
eNovation Chemicals LLC
Y1005607-50mg
C-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine
625470-50-0 95%
50mg
$170 2024-07-28
Enamine
EN300-2998401-10g
(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanamine
625470-50-0
10g
$5530.0 2023-09-06
Ambeed
A587316-1g
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine
625470-50-0 98+%
1g
$616.0 2024-04-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
53R0164-250mg
C-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine
625470-50-0 96%
250mg
¥2177.24 2025-01-21
eNovation Chemicals LLC
Y1005607-5g
C-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine
625470-50-0 95%
5g
$3100 2025-02-22
eNovation Chemicals LLC
Y1005607-100mg
C-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine
625470-50-0 95%
100mg
$215 2025-02-26
eNovation Chemicals LLC
Y1005607-250mg
C-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine
625470-50-0 95%
250mg
$285 2025-02-26

(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanamine 関連文献

(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanamineに関する追加情報

Introduction to (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanamine and Its Significance in Modern Chemical Biology

(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanamine, with the CAS number 625470-50-0, is a compound of significant interest in the field of chemical biology. This heterocyclic amine has garnered attention due to its unique structural properties and potential biological activities. The benzoxazinone core structure, combined with the amine functional group, makes it a versatile scaffold for further chemical modifications and biological investigations.

The molecular framework of (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanamine consists of a fused ring system that includes both an oxygen and a nitrogen atom. This arrangement contributes to its stability and reactivity, making it a valuable intermediate in synthetic chemistry. The presence of the amine group at the C6 position introduces possibilities for hydrogen bonding interactions, which are crucial for its role in biological systems.

Recent advancements in chemical biology have highlighted the importance of benzoxazinone derivatives in drug discovery. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The structural features of (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanamine align well with these therapeutic targets, making it a candidate for further exploration.

In particular, the benzoxazinone scaffold has been studied for its ability to modulate enzyme activity and interact with biological targets. For instance, research has demonstrated that benzoxazinone derivatives can inhibit kinases and other enzymes involved in cancer progression. The amine group in (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanamine provides an additional site for functionalization, allowing chemists to design molecules with enhanced specificity and potency.

The synthesis of (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanamine involves multi-step organic reactions that highlight the compound's synthetic versatility. The benzoxazinone core can be constructed through cyclization reactions of appropriately substituted precursors. The introduction of the amine group typically occurs via nucleophilic substitution or reductive amination techniques. These synthetic strategies have been optimized to ensure high yields and purity, which are essential for biological testing.

One of the most compelling aspects of studying (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanamine is its potential as a lead compound for drug development. Computational modeling and high-throughput screening have identified this molecule as a promising candidate for further optimization. By leveraging structure-based drug design principles, researchers aim to enhance its binding affinity to target proteins while minimizing off-target effects.

The biological activity of (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanamine has been explored in several preclinical studies. These investigations have revealed interesting interactions with enzymes such as cytochrome P450s and other metabolic pathways. Understanding these interactions is crucial for predicting how the compound will behave in vivo and for identifying potential side effects.

In addition to its pharmacological potential, (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanamine has applications in materials science. Its unique molecular structure makes it suitable for developing novel polymers and coatings with enhanced mechanical properties. The ability to incorporate functional groups into the benzoxazinone core allows for tailored material characteristics.

The future direction of research on (3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanamine

The integration of machine learning algorithms into drug discovery pipelines has revolutionized the way new compounds are identified and optimized. By analyzing large datasets of molecular structures and their biological activities, researchers can identify patterns that guide the design of next-generation molecules like (3,4-dihydro-2H -1 , 4 -benzoxazin - 6 - yl ) methanamine strong>. This interdisciplinary approach combines expertise from chemistry , biology , and computer science to accelerate the discovery process.

In conclusion , ( 3 , 4 - dihydro - 2 H - 1 , 4 - benz ox azin - 6 - yl ) meth anamine ( CAS no . 625 470 - 50 - 0 ) represents a fascinating compound with broad applications in chemical biology . Its unique structural features , coupled with its synthetic versatility , make it an attractive scaffold for further exploration . As research continues to uncover new biological activities and applications , this molecule is poised to play a significant role in future therapeutic developments . p >

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